molecular formula C10H12O2 B13131729 3-(4-Methoxyphenyl)oxetane

3-(4-Methoxyphenyl)oxetane

Cat. No.: B13131729
M. Wt: 164.20 g/mol
InChI Key: BZGASHYFRUIKFV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)oxetane is a four-membered heterocyclic compound containing an oxetane ring with a methoxyphenyl group attached at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high polarity, low molecular weight, and non-planar features .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(4-methoxyphenyl)-1,2-propanediol under acidic conditions . Another approach involves the Paternò–Büchi reaction, where a photochemical [2+2] cycloaddition of an aryl ketone with an alkene forms the oxetane ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Brønsted acids can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain and polarity of the oxetane moiety facilitate its binding to specific enzymes or receptors, leading to biological activity. The methoxyphenyl group can further modulate its interaction with molecular targets, enhancing its efficacy .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)oxetane is unique due to its methoxy group, which enhances its polarity and potential for hydrogen bonding. This makes it a valuable compound in medicinal chemistry for the development of bioactive molecules .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxetane

InChI

InChI=1S/C10H12O2/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3

InChI Key

BZGASHYFRUIKFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COC2

Origin of Product

United States

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